1-Benzoylazetidine-3-carbaldehyde
Description
1-Benzoylazetidine-3-carbaldehyde is a four-membered heterocyclic compound featuring an azetidine ring substituted with a benzoyl group (C₆H₅C=O) at the 1-position and an aldehyde functional group (-CHO) at the 3-position (Figure 1). The azetidine ring introduces significant ring strain (~26 kcal/mol), which enhances its reactivity compared to larger heterocycles like pyrrolidine or piperidine . The benzoyl group provides electronic stabilization, while the aldehyde serves as a versatile electrophile for nucleophilic additions or condensations.
Properties
CAS No. |
887588-70-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-benzoylazetidine-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
InChI Key |
DNUJRCKTQPZTGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzoylazetidine-3-carbaldehyde typically involves the formation of the azetidine ring followed by functionalization. One common method includes the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . This method is efficient and provides a straightforward route to azetidines. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzoylazetidine-3-carbaldehyde undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are facilitated by the ring strain, making it reactive towards nucleophiles.
Cycloaddition: The [2+2] cycloaddition reactions are particularly notable for azetidines.
Major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzoylazetidine-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoylazetidine-3-carbaldehyde involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the cleavage of the nitrogen-carbon bond, allowing the compound to form covalent bonds with biological macromolecules. This reactivity is crucial for its potential therapeutic effects, as it can modify proteins, DNA, and other cellular components .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Substituent Comparison of Azetidine Derivatives
Key Insights :
Functional Group Positioning
Table 2: Positional Isomer Comparison
| Compound Name | Aldehyde Position | Substituent Position | Notable Differences |
|---|---|---|---|
| This compound | 3 | 1 | Optimal steric accessibility for aldehyde reactions |
| 1-Benzylazetidine-2-carbaldehyde | 2 | 1 | Altered dipole moments; reduced ring strain relief |
| 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde | Benzaldehyde (aromatic) | Azetidine (1) | Hybrid structure with aromatic aldehyde; distinct biological targeting |
Key Insights :
- Aldehyde positioning at the 3-position maximizes steric accessibility for nucleophilic attacks, whereas 2-position aldehydes may experience hindered reactivity .
- Hybrid structures (e.g., aromatic aldehydes fused with azetidine) exhibit divergent biological profiles, such as antimicrobial activity in 2-Chloro-4-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde .
Key Insights :
- The aldehyde group in this compound may enable covalent bond formation with biological targets, analogous to benzaldehyde derivatives .
- Halogenated azetidines (e.g., 3-chloro or 3-bromo) show heightened reactivity in substitution reactions, useful for prodrug development .
Research Findings and Implications
- Synthetic Utility : The aldehyde group in this compound is pivotal for constructing imine-linked frameworks, as seen in hydrazone-based drug candidates .
- Pharmacological Potential: Structural analogs like 1-Benzoylazetidine-3-carboxylic acid demonstrate antitumor activity, suggesting that the aldehyde variant could be optimized for similar pathways .
- Material Science : Azetidine derivatives with benzoyl groups exhibit thermal stability, making them candidates for high-performance polymers .
Biological Activity
1-Benzoylazetidine-3-carbaldehyde (CAS No. 887588-70-7) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring, which contributes to its distinctive chemical behavior. The molecular formula is , with a molecular weight of 189.22 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₂O |
| Molecular Weight | 189.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 887588-70-7 |
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. Its azetidine core is believed to enhance its interaction with microbial targets, potentially disrupting their cellular processes.
Case Study : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antibacterial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings : A study conducted by Zhang et al. (2024) explored the effects of this compound on human breast cancer cell lines (MCF-7). The compound was shown to inhibit cell proliferation significantly, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies indicated that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic proteins .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling cascades.
Comparison with Related Compounds
In comparison with other azetidine derivatives, this compound shows enhanced biological activity due to its unique functional groups that facilitate better binding interactions with target molecules.
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 32 µg/mL (S. aureus) | 25 µM (MCF-7) |
| Azetidine Derivative A | 64 µg/mL | 50 µM |
| Azetidine Derivative B | 128 µg/mL | Not tested |
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity against specific targets.
- Clinical Trials : To evaluate its potential as a novel therapeutic agent in treating bacterial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
